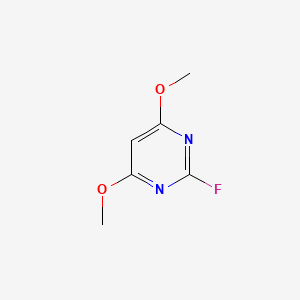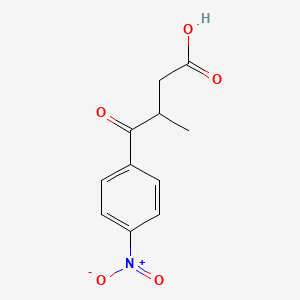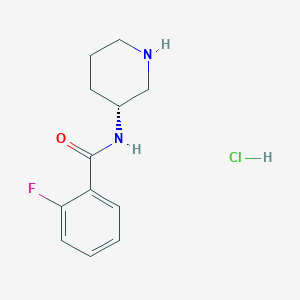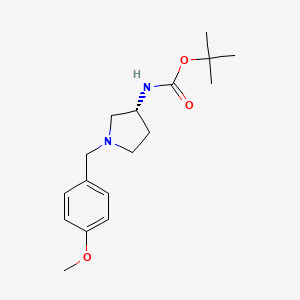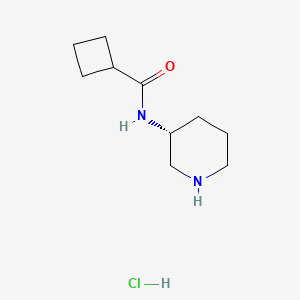
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride
Overview
Description
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, commonly known as PCBC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PCBC is a cyclic amide that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Scientific Research Applications
Enantioselective Synthesis
- A convergent, stereoselective, and economical synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the synthesis of a hydrochloride salt of a similar compound on a multikilogram scale. This process involved the utilization of Rh-catalyzed asymmetric hydrogenation or a biocatalytic process (Cann et al., 2012).
Preparation of Novel Rho Kinase Inhibitor
- A scalable and facile synthetic process was established for a compound structurally related to (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, specifically N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride. This compound is under investigation for the treatment of central nervous system disorders (Wei et al., 2016).
Molecular Interaction Studies
- Molecular interaction of a similar compound, an antagonist for the CB1 cannabinoid receptor, was analyzed using AM1 molecular orbital method and conformational analysis. This provides insights into the molecular interactions of structurally similar compounds with receptors (Shim et al., 2002).
Antagonists for Cognitive Disorders
- Research has identified antagonists structurally related to (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride for the treatment of cognitive disorders and Alzheimer's disease. These compounds increase the release of various neurotransmitters involved in cognitive processes (Brioni et al., 2011).
Antimicrobial Activities
- Synthesis and screening of a compound similar to (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride demonstrated moderate antimicrobial activities against various bacteria and Candida albicans (Ovonramwen et al., 2019).
properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSPKZXYSOGDC-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride | |
CAS RN |
1286209-22-0 | |
| Record name | Cyclobutanecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




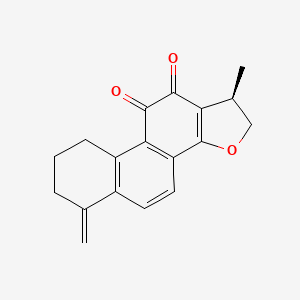
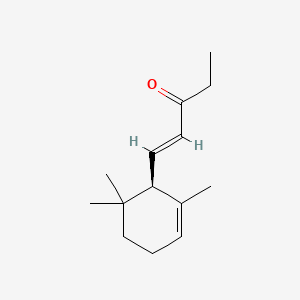
![2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027297.png)

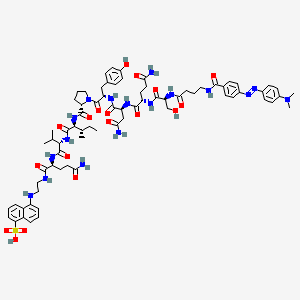

![2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B3027301.png)
